molecular formula C7H7ClN2O B13562042 4-Chloro-2-hydroxybenzimidamide

4-Chloro-2-hydroxybenzimidamide

Cat. No.: B13562042
M. Wt: 170.59 g/mol
InChI Key: PISOGRKZTSDOTO-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzimidamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzimidamide, featuring a chlorine atom at the 4-position and a hydroxyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxybenzimidamide typically involves the reaction of 4-chloro-2-nitroaniline with formamide under acidic conditions. The nitro group is reduced to an amine, which then reacts with formamide to form the benzimidamide structure. The reaction conditions often include heating and the use of catalysts to facilitate the reduction and subsequent formation of the imidamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxybenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-hydroxybenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-hydroxybenzimidamide: Similar structure but with a hydroxyl group on the nitrogen atom.

    4-Chloro-2-hydroxybenzamide: Lacks the imidamide group, featuring a carboxamide group instead.

    4-Chloro-2-aminobenzimidamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

4-Chloro-2-hydroxybenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom and a hydroxyl group on the benzene ring, along with the imidamide functionality, makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-2-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7ClN2O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H3,9,10)

InChI Key

PISOGRKZTSDOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=N)N

Origin of Product

United States

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